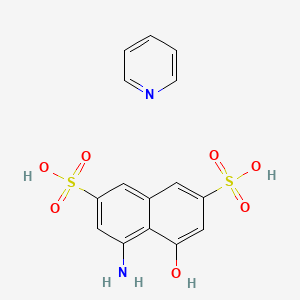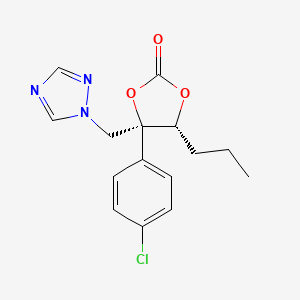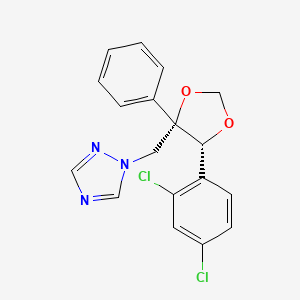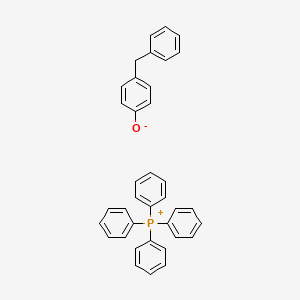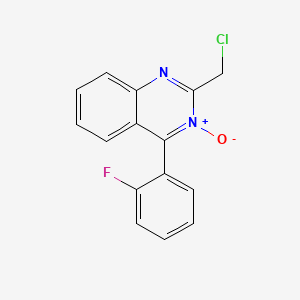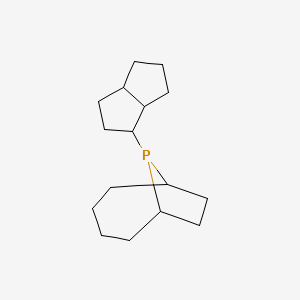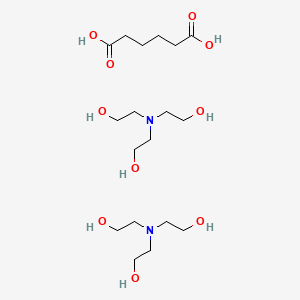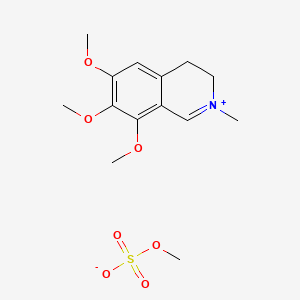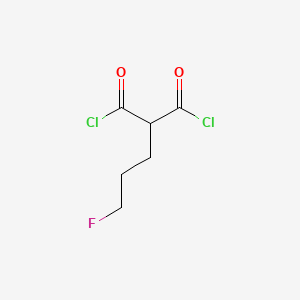
Malonyl chloride, (3-fluoropropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malonyl chloride, (3-fluoropropyl)-, is an organic compound with the molecular formula C4H5Cl2FO2. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 3-fluoropropyl group and two chlorine atoms. This compound is a colorless liquid that is used as a reagent in organic synthesis, particularly in the preparation of various cyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Malonyl chloride, (3-fluoropropyl)-, can be synthesized through a multi-step process involving the selective saponification of dialkyl malonate, followed by hydrolysis and chlorination of monoalkyl malonic acid. The reaction typically involves the use of thionyl chloride as a chlorinating agent. The process can be summarized as follows:
Selective Saponification: Dialkyl malonate is reacted with potassium hydroxide in an alcoholic medium to form the monopotassium salt of the diester.
Hydrolysis: The monopotassium salt is hydrolyzed using concentrated hydrochloric acid to yield monoalkyl malonic acid.
Chlorination: The monoalkyl malonic acid is then reacted with thionyl chloride to produce the desired malonyl chloride derivative.
Industrial Production Methods
In industrial settings, the production of malonyl chloride, (3-fluoropropyl)-, follows similar steps but is optimized for large-scale synthesis. The use of continuous flow reactors and solvent-free conditions can enhance the efficiency and yield of the process. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Malonyl chloride, (3-fluoropropyl)-, undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Cyclization Reactions: As a bifunctional compound, it is used in the preparation of cyclic compounds through diacylation reactions.
Hydrolysis: It can be hydrolyzed to form malonic acid derivatives.
Common Reagents and Conditions
Thionyl Chloride: Used for the chlorination step in the synthesis.
Potassium Hydroxide: Used in the selective saponification step.
Hydrochloric Acid: Used for hydrolysis of the monopotassium salt.
Major Products Formed
The major products formed from the reactions of malonyl chloride, (3-fluoropropyl)-, include various amides, esters, and cyclic compounds, depending on the nucleophiles and reaction conditions used .
Scientific Research Applications
Malonyl chloride, (3-fluoropropyl)-, has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of alkaloids, polymers, and other complex organic molecules.
Material Science: It is employed in the preparation of N-doped titanium dioxide films by molecular layer deposition.
Pharmaceuticals: It serves as a precursor in the synthesis of bioactive compounds and drug intermediates.
Polymer Chemistry: It is used as a coupling agent in the synthesis of block copolymers by anionic polymerization.
Mechanism of Action
The mechanism of action of malonyl chloride, (3-fluoropropyl)-, involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in polymer chemistry, it acts as a coupling agent, facilitating the formation of polymer chains .
Comparison with Similar Compounds
Similar Compounds
Malonyl Chloride: The parent compound without the 3-fluoropropyl group.
Ethyl Malonyl Chloride: A derivative with an ethyl group instead of the 3-fluoropropyl group.
Methyl Malonyl Chloride: A derivative with a methyl group.
Uniqueness
Malonyl chloride, (3-fluoropropyl)-, is unique due to the presence of the 3-fluoropropyl group, which imparts distinct reactivity and properties compared to other malonyl chloride derivatives. This makes it particularly useful in specific synthetic applications where the fluorine atom can influence the chemical behavior and stability of the resulting compounds .
Properties
CAS No. |
657-10-3 |
|---|---|
Molecular Formula |
C6H7Cl2FO2 |
Molecular Weight |
201.02 g/mol |
IUPAC Name |
2-(3-fluoropropyl)propanedioyl dichloride |
InChI |
InChI=1S/C6H7Cl2FO2/c7-5(10)4(6(8)11)2-1-3-9/h4H,1-3H2 |
InChI Key |
CVIOCJQCMZZRFJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)Cl)C(=O)Cl)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


